molecular formula C9H16O4 B13482491 2-Isopropyl-2-propylmalonic acid

2-Isopropyl-2-propylmalonic acid

Cat. No.: B13482491
M. Wt: 188.22 g/mol
InChI Key: URFWRISMYMYADO-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-2-propylpropanedioic acid is an organic compound with a unique structure that includes both isopropyl and propyl groups attached to a propanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-2-propylpropanedioic acid typically involves the alkylation of malonic acid derivatives. One common method is the reaction of diethyl malonate with isopropyl bromide and propyl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation to yield the desired product.

Industrial Production Methods

Industrial production of 2-(propan-2-yl)-2-propylpropanedioic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and distillation are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-2-propylpropanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new alkylated or functionalized derivatives.

Scientific Research Applications

2-(Propan-2-yl)-2-propylpropanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-2-propylpropanedioic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects.

Comparison with Similar Compounds

Similar Compounds

    Malonic Acid: A simple dicarboxylic acid with similar reactivity.

    Diethyl Malonate: An ester derivative of malonic acid used in similar synthetic applications.

    Isopropyl Malonate: A related compound with an isopropyl group attached to the malonate backbone.

Uniqueness

2-(Propan-2-yl)-2-propylpropanedioic acid is unique due to the presence of both isopropyl and propyl groups, which can influence its reactivity and interactions. This structural feature distinguishes it from other malonic acid derivatives and provides unique opportunities for its application in synthesis and research.

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

2-propan-2-yl-2-propylpropanedioic acid

InChI

InChI=1S/C9H16O4/c1-4-5-9(6(2)3,7(10)11)8(12)13/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13)

InChI Key

URFWRISMYMYADO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)C)(C(=O)O)C(=O)O

Origin of Product

United States

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